tert-Butyl 3-(hydroxymethyl)benzylcarbamate CAS number
tert-Butyl 3-(hydroxymethyl)benzylcarbamate CAS number
An In-depth Technical Guide to tert-Butyl 3-(hydroxymethyl)benzylcarbamate (CAS: 226070-69-5)
Introduction
tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a benzyl alcohol moiety and a carbamate-protected amine, makes it a versatile synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group is central to its utility, offering robust stability across a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This enables a controlled, sequential functionalization of the molecule, making it an invaluable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, applications, and safe handling protocols, designed for scientists and professionals in the field.
Physicochemical and Safety Profile
A summary of the key properties and hazard information for tert-Butyl 3-(hydroxymethyl)benzylcarbamate is presented below. This data is critical for experimental design and safe laboratory practice.
| Property | Value | Source(s) |
| CAS Number | 226070-69-5 | |
| Molecular Formula | C₁₃H₁₉NO₃ | |
| Molecular Weight | 237.29 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 105 - 109 °C | [2] |
| Synonyms | tert-butyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate |
Hazard Summary : While specific toxicological properties have not been fully investigated, related carbamate compounds may cause skin and serious eye irritation.[2][3] Harmful if swallowed.[3] It is recommended to handle this compound in accordance with good industrial hygiene and safety practices.[2] Use personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3][4] Ensure adequate ventilation or work within a chemical fume hood.[5]
Synthesis and Mechanism
The most direct and common synthesis of tert-butyl 3-(hydroxymethyl)benzylcarbamate involves the selective N-protection of 3-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O).
Synthetic Rationale
The causality behind this experimental design is rooted in the nucleophilicity of the starting material and the reactivity of the protecting group. The amino group (-NH₂) of 3-aminobenzyl alcohol is a potent nucleophile that readily attacks one of the electrophilic carbonyl carbons of Boc₂O. The choice of a suitable base is often to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproducts formed during the reaction. The Boc group is chosen for its excellent stability in various conditions (e.g., basic, hydrogenolysis) and its clean removal under mild acidic conditions, which is crucial for subsequent synthetic steps.[6]
Caption: Synthetic workflow for tert-Butyl 3-(hydroxymethyl)benzylcarbamate.
Detailed Experimental Protocol[8]
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Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzyl alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Base : Add a suitable base, such as triethylamine (1.1 eq), to the solution.
-
Boc₂O Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure tert-butyl 3-(hydroxymethyl)benzylcarbamate.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of standard analytical techniques is employed. This self-validating system is crucial for the reliability of any subsequent research.
Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. The proton NMR should show characteristic signals for the aromatic protons, the benzylic CH₂ protons, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group.[7]
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[8]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a robust method for assessing the purity of the compound and quantifying any non-volatile impurities.[9]
Caption: A typical analytical workflow for compound validation.
Applications in Research and Drug Development
The carbamate group is a significant structural motif in modern drug discovery due to its chemical stability and its ability to act as a bioisostere of a peptide bond.[10] tert-Butyl 3-(hydroxymethyl)benzylcarbamate leverages this by serving as a versatile bifunctional linker and scaffold.
-
As a Bifunctional Intermediate : The key to its utility lies in the orthogonal nature of its two functional groups. The benzyl alcohol can undergo reactions such as oxidation, etherification, or conversion to a leaving group (e.g., halide), while the Boc-protected amine remains inert. Subsequently, the Boc group can be removed to liberate the free amine for reactions like acylation, alkylation, or sulfonamide formation.[6] This allows for the systematic and controlled assembly of complex target molecules.
-
In Scaffolding and Linker Chemistry : In drug discovery, particularly in the development of kinase inhibitors or PROTACs, linker units are essential for connecting different pharmacophores.[6] The 1,3-disubstituted aromatic ring of this compound provides a rigid scaffold, while its functional groups serve as attachment points, enabling the exploration of structure-activity relationships (SAR).
-
Synthesis of Bioactive Molecules : While direct applications are proprietary or in early-stage research, building blocks with this functionality are instrumental in synthesizing compounds targeting a range of biological pathways. For instance, related carbamate derivatives have been used in the development of antitubercular agents and other therapeutics.[11]
Caption: Versatility as a bifunctional synthetic intermediate.
References
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PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link]
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PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. [Link]
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Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]
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PubChem. tert-Butyl carbamate. [Link]
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PubChem. tert-butyl N-hydroxycarbamate. [Link]
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PubChem. tert-Butyl Benzylcarbamate. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
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National Institutes of Health. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. [Link]
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PubChem. tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. [Link]
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MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]
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